![molecular formula C9H8Br2O2 B2764400 Methyl 3-bromo-4-(bromomethyl)benzoate CAS No. 78946-25-5](/img/structure/B2764400.png)
Methyl 3-bromo-4-(bromomethyl)benzoate
Overview
Description
“Methyl 3-bromo-4-(bromomethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The ester group is slightly twisted out of the plane of the central aromatic ring .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-4-(bromomethyl)benzoate” can be achieved through a series of reactions. One method involves the bromination of 4-bromomethyl benzoic acid, followed by esterification to produce the desired compound . Another method involves the use of 4-bromomethyl benzoic acid as a starting material, which is then esterified to form the methyl ester, followed by bromination .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromo-4-(bromomethyl)benzoate” is C9H8Br2O2, and it has an average mass of 307.967 Da .Chemical Reactions Analysis
“Methyl 3-bromo-4-(bromomethyl)benzoate” is used in the preparation of potential anti-HIV agents . It is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-(bromomethyl)benzoate” is a white to off-white crystalline powder . It has a melting point of 57-58 °C and a boiling point of 130-135 °C at 2 mm Hg . It is soluble in chloroform and methanol, but has low solubility in water .Scientific Research Applications
Preparation of Anti-HIV Agents
“Methyl 3-bromo-4-(bromomethyl)benzoate” is used in the preparation of potential anti-HIV agents . The compound’s unique structure and properties make it a valuable component in the synthesis of these agents.
Catalyst for Rearrangement of Benzylthiothiazoline Derivatives
This compound is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives . This is particularly useful in the preparation of aldose reductase inhibitors, which have potential therapeutic applications in the treatment of chronic diseases such as diabetes.
Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)
“Methyl 3-bromo-4-(bromomethyl)benzoate” may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) . CBB is a derivative of berberine, a plant alkaloid with a wide range of biological activities.
Preparation of 4-bromo-3-vinylbenzoic Acid
This compound may be used in the preparation of 4-bromo-3-vinylbenzoic acid . This product is a useful intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.
Synthesis of 4-bromo-3-(methylphenyl)methanol
“Methyl 3-bromo-4-(bromomethyl)benzoate” can be used in the synthesis of 4-bromo-3-(methylphenyl)methanol . This compound is a useful intermediate in the synthesis of various organic compounds.
Preparation of Methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate
This compound may be used as a starting material in the preparation of methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . This compound is a useful intermediate in the synthesis of various organic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-bromo-4-(bromomethyl)benzoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used in the preparation of potential anti-HIV agents .
Mode of Action
The mode of action of Methyl 3-bromo-4-(bromomethyl)benzoate is primarily through its reactivity as a brominated compound. The bromine atoms attached to the carbon atoms make it highly reactive, allowing it to participate in various chemical reactions. It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-bromo-4-(bromomethyl)benzoate would depend on the final compound it is used to synthesize. As an intermediate, it is involved in the synthesis pathway of the final product. For example, in the synthesis of potential anti-HIV agents, it may be involved in pathways related to viral replication or immune response .
Pharmacokinetics
It’s worth noting that its solubility in water is low, but it is highly soluble in ethanol and ether .
Result of Action
The result of the action of Methyl 3-bromo-4-(bromomethyl)benzoate is the formation of a new compound through its reaction with other substances. As an intermediate, it contributes to the structural and functional properties of the final product. For instance, in the synthesis of potential anti-HIV agents, it may contribute to the inhibition of viral replication .
Action Environment
The action of Methyl 3-bromo-4-(bromomethyl)benzoate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity may increase with higher temperatures. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .
properties
IUPAC Name |
methyl 3-bromo-4-(bromomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJQBNFFHMBNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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